molecular formula C14H19N4NaO10 B13654578 sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate

sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate

Cat. No.: B13654578
M. Wt: 426.31 g/mol
InChI Key: XSUTZOKQMSWQCR-IDWBCZLFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate typically involves the condensation of 5-(4-nitrophenyl)furfural with 1-aminohydantoin . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives

Scientific Research Applications

Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate involves its interaction with specific molecular targets and pathways. For instance, it acts as a ryanodine receptor antagonist, modulating calcium release in muscle cells and thereby reducing muscle contractions . This mechanism is particularly relevant in the treatment of conditions like malignant hyperthermia and chronic severe spasticity.

Comparison with Similar Compounds

Similar Compounds

    Dantrolene: A well-known muscle relaxant with a similar structure and mechanism of action.

    Nitrofurantoin: An antibiotic with a furan ring and nitro group, used to treat urinary tract infections.

    Furazolidone: An antimicrobial agent with a furan ring, used to treat bacterial and protozoal infections.

Uniqueness

Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate is unique due to its specific combination of functional groups and its ability to modulate calcium release in muscle cells. This distinct mechanism of action sets it apart from other similar compounds and highlights its potential therapeutic applications.

Properties

Molecular Formula

C14H19N4NaO10

Molecular Weight

426.31 g/mol

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;pentahydrate

InChI

InChI=1S/C14H10N4O5.Na.5H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;/h1-7H,8H2,(H,16,19,20);;5*1H2/q;+1;;;;;/p-1/b15-7+;;;;;;

InChI Key

XSUTZOKQMSWQCR-IDWBCZLFSA-M

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+]

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.